2-propanoylcyclohexane-1-carboxylic acid
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Overview
Description
2-Propanoylcyclohexane-1-carboxylic acid is an organic compound that features both a carboxylic acid and a ketone functional group. This compound is part of the larger family of carboxylic acids, which are known for their widespread occurrence in nature and their significant roles in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propanoylcyclohexane-1-carboxylic acid can be synthesized through several methods:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then further converted to carboxylic acids in the presence of catalysts (H+ or OH-).
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form salts of carboxylic acids, which upon acidification yield the corresponding carboxylic acids.
Industrial Production Methods
Industrial production of carboxylic acids often involves the oxidation of hydrocarbons or alcohols. For example, the oxidation of cyclohexane can produce cyclohexanone, which can then be further oxidized to cyclohexanone carboxylic acid derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Propanoylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alcohols (for esterification), amines (for amidation).
Major Products
Oxidation: More oxidized carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Esters, amides.
Scientific Research Applications
2-Propanoylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-propanoylcyclohexane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can affect enzyme activity, cellular signaling pathways, and other biochemical processes .
Comparison with Similar Compounds
2-Propanoylcyclohexane-1-carboxylic acid can be compared with other similar compounds such as:
Cyclohexanone: Lacks the carboxylic acid group but has a similar ketone structure.
Cyclohexane-1-carboxylic acid: Lacks the ketone group but has a similar carboxylic acid structure.
2-Cyclohexene-1-carboxylic acid: Contains a double bond in the cyclohexane ring, making it more reactive in certain chemical reactions.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-propanoylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h7-8H,2-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPZNRMJHWDYQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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